7-Fluoro-5-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-5-nitro-1H-indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The presence of both fluorine and nitro groups in this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
7-Fluoro-5-nitro-1H-indole is a derivative of indole, a heterocyclic aromatic compound that is a significant component in many natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are involved in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 7-fluoroindole. This process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 5-position of the indole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 7-Fluoro-5-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
7-Fluoro-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
5-Nitroindole: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
7-Fluoroindole: Lacks the nitro group, which may reduce its potential biological activities.
5-Fluoro-1H-indole-2-carboxylic acid: Another fluorinated indole derivative with different functional groups.
Uniqueness: 7-Fluoro-5-nitro-1H-indole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-5-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQZDAXQBWVXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.